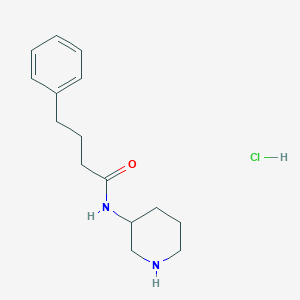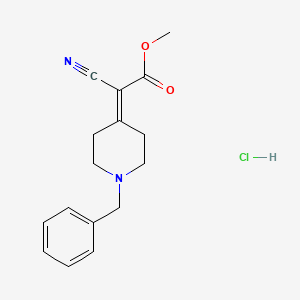
2-Phenyl-D5-ethan-1,1,2,2-D4-OL
Descripción general
Descripción
2-Phenyl-D5-ethan-1,1,2,2-D4-OL is a chemical compound with the linear formula C6D5CD2CD2OH . It has a molecular weight of 131.22 .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-D5-ethan-1,1,2,2-D4-OL can be represented by the SMILES stringOC([2H])([2H])C([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H] . This indicates that the compound contains a phenyl group (C6D5) and an ethanol group (CD2CD2OH), with the hydrogen atoms replaced by deuterium ([2H]). The compound has a molecular weight of 131.22 . Additional physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.
Aplicaciones Científicas De Investigación
Catalytic Activity and Material Synthesis : The compound 2-Phenyl-D5-ethan-1,1,2,2-D4-OL may not have been studied directly, but similar phenyl-containing compounds have been utilized as catalysts and intermediates in material synthesis. For instance, a Ruthenium(II) complex containing optically active ligands was synthesized and evaluated for its catalytic activity in asymmetric transfer hydrogenation of acetophenone, using a similar compound as a ligand (Yang et al., 1997). Similarly, complexes with bis(chalcogenoethers) ligands were synthesized and showed potential applications in catalytic Oppenauer-Type Oxidation and Transfer Hydrogenation (Prakash et al., 2014).
Photophysical and Electroluminescent Properties : Phenyl-containing compounds have been shown to have interesting photophysical and electroluminescent properties, suggesting possible applications in devices like OLEDs. For instance, the photophysical and electroluminescent properties of PtAg2 Acetylide Complexes supported with tetraphosphine were studied, highlighting their potential use in OLEDs due to their high phosphorescent quantum yields (Shu et al., 2017). In another study, the electronic structure and photophysical properties of osmium(II) complexes with different ancillary ligands were explored, indicating their application in enhancing device performance of OLEDs (Han et al., 2015).
Organic Synthesis and Reactivity Studies : Compounds with phenyl groups have been central to various organic synthesis and reactivity studies. For example, reactions of phenyl radicals with 1,2-butadiene were explored to understand the formation of complex hydrocarbons, which is crucial in understanding combustion processes and the formation of interstellar PAHs (Yang et al., 2014).
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-NVLGFDPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-D5-ethan-1,1,2,2-D4-OL | |
CAS RN |
42950-74-3 | |
| Record name | 42950-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propylamine](/img/structure/B1459488.png)


![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
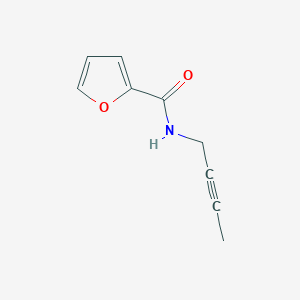
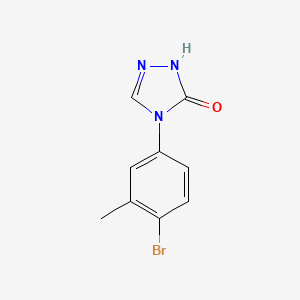
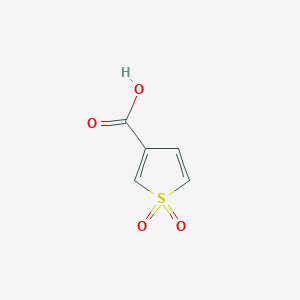
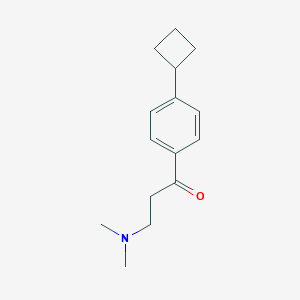

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)


